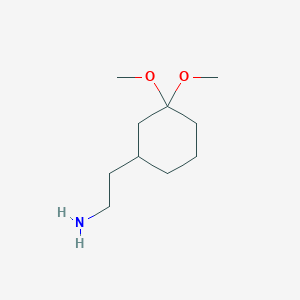
2-(3,3-Dimethoxycyclohexyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis 2-(3,3-Dimethoxycyclohexyl)ethanamine, an intermediate for organic synthesis, can be synthesized through methods that feature easy operation, low cost, and short reaction times. The synthesis involves steps like bromination, Gabriel synthesis, and hydrazinolysis, resulting in yields up to 63.8%. This methodological approach provides a scalable and efficient route to obtaining the compound, highlighting its significance in the field of organic synthesis (Song Hong-rui, 2011).
Molecular Structure Analysis The molecular structure of compounds related to 2-(3,3-Dimethoxycyclohexyl)ethanamine can be elucidated using techniques like X-ray diffraction, demonstrating the intricate details of their spatial arrangement. These structures often feature complex ring systems and substituents that contribute to their chemical reactivity and properties. For example, the structural analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate showcases the importance of understanding molecular geometry in the context of organic synthesis and its implications on reactivity (C. Chan, J. C. Ma, T. Mak, 1977).
Chemical Reactions and Properties The chemical reactions and properties of 2-(3,3-Dimethoxycyclohexyl)ethanamine derivatives are crucial for their application in various fields. For instance, the synthesis and reactivity of compounds containing the dimethoxyphenethyl moiety highlight the versatility of these molecules in producing substances with significant antioxidant properties. This demonstrates the potential for developing new molecules with desired biological activities (Y. Ünver et al., 2011).
Physical Properties Analysis The study of the physical properties of related compounds, such as their crystalline structure and bonding arrangements, provides insights into their stability and reactivity. For example, the structural elucidation of spirocyclic bis(ethane-1,2-dithiolato[2−]-S,S′)tin(IV) and its adducts via X-ray diffraction offers valuable information on the effects of ligand binding on tin's coordination environment, contributing to our understanding of the physical characteristics of these complexes (G. Bandoli et al., 1992).
Chemical Properties Analysis Investigations into the chemical properties of 2-(3,3-Dimethoxycyclohexyl)ethanamine and its analogs reveal their potential in synthesizing novel compounds with diverse functionalities. The base-promoted transannulation of heterocyclic enamines exemplifies the methodology for creating fused pyridines and pyrroles, showcasing the compound's utility in constructing complex molecular architectures with precise regio- and stereoselectivity (Zheng Yang et al., 2015).
科学的研究の応用
Neurochemical Pharmacology
2-(3,3-Dimethoxycyclohexyl)ethanamine has been linked with neurochemical pharmacology, particularly as a part of psychoactive substituted N-benzylphenethylamines. These compounds, including variants like 25D-NBOMe, 25E-NBOMe, 25H-NBOMe, 25I-NBOH, and 25N-NBOMe, demonstrate high potency and affinity as agonists at 5-HT2A and 5-HT2C receptors, associated with hallucinogenic activity. However, their psychostimulant activity is minimal. This research provides insights into the pharmacological interactions of these compounds with mammalian cells expressing various receptors and transporters (Eshleman et al., 2018).
Organic Synthesis
The compound has also been studied in the context of organic synthesis. A discussion addendum highlights the applications of related compounds like 2-(2,5-Dimethoxyphenyl)ethanamine in organic synthesis. These applications encompass a range of chemical reactions and methodologies, including catalytic asymmetric arylation and epoxidation, contributing to the synthesis of natural products and other complex molecules (Hussain & Walsh, 2014).
Metabolism and Enzyme Involvement
There is a significant focus on understanding the metabolism of related compounds like 25I-NBOMe and 25I-NBOH. The role of cytochrome P450 enzymes (CYP) in the metabolism of these compounds was explored, demonstrating the complexity of their biotransformation involving processes like hydroxylation and O-demethylation. The study identifies CYP3A4 and CYP2D6 as the major enzymes involved in these metabolic pathways (Nielsen et al., 2017).
Synthesis of Chromanones and Triazoles
Research has delved into the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, where ethanamines like 2-(3,3-Dimethoxycyclohexyl)ethanamine could be involved. These studies contribute to the understanding of chemical reactions forming complex molecules like chromanones and triazoles, which have potential applications in various fields, including pharmacology (Dean et al., 1983).
Analytical Characterization and Synthesis Routes
The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, where 2-(3,3-Dimethoxycyclohexyl)ethanamine could be structurally similar, helps in understanding their chemical properties and potential effects. Moreover, novel synthetic routes for related compounds emphasize the importance of such substances in medical and chemical research, outlining methods for their efficient and economic synthesis (Zuba & Sekuła, 2013).
Safety and Hazards
The safety data sheet for a similar compound, Triethylamine hydrochloride, suggests that it should be handled with care . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . It should be stored in a dry, cool, and well-ventilated place, and kept away from heat, sparks, and flame .
作用機序
Target of Action
Amines, like “2-(3,3-Dimethoxycyclohexyl)ethanamine”, often interact with various biological targets. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action of amines can vary widely. Generally, amines can act as bases, accepting a proton to form a positively charged ammonium ion . The specific interactions of “2-(3,3-Dimethoxycyclohexyl)ethanamine” with its targets would depend on the nature of these targets.
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can participate in reactions catalyzed by enzymes like monoamine oxidase . The exact pathways affected by “2-(3,3-Dimethoxycyclohexyl)ethanamine” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “2-(3,3-Dimethoxycyclohexyl)ethanamine” would depend on factors like its size, polarity, and solubility. Amines are often polar and can form hydrogen bonds, which can influence their absorption and distribution .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of a compound like “2-(3,3-Dimethoxycyclohexyl)ethanamine”. For instance, the basicity of amines can be influenced by the pH of the environment .
特性
IUPAC Name |
2-(3,3-dimethoxycyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-12-10(13-2)6-3-4-9(8-10)5-7-11/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPCKZGHKMAGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC(C1)CCN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethoxycyclohexyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



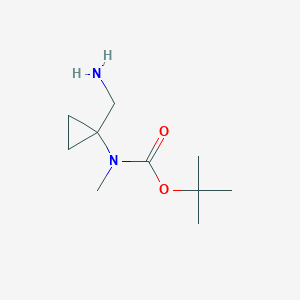
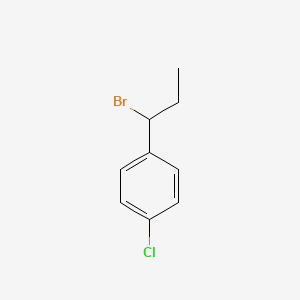
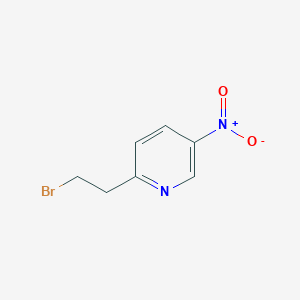
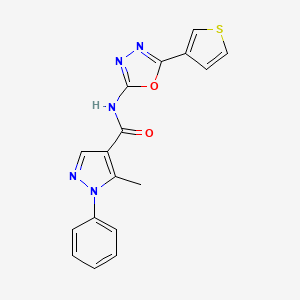
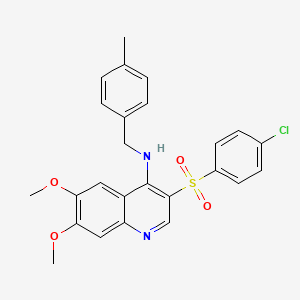
![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)
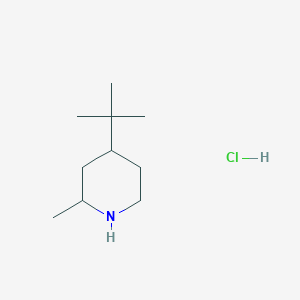
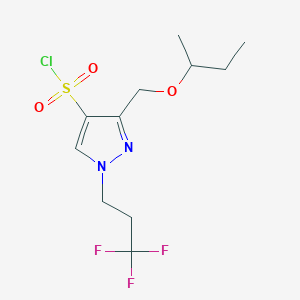
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)